7-Oxabicyclo[4.1.0]heptane-1-carboxamide
Description
Properties
CAS No. |
99669-38-2 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
7-oxabicyclo[4.1.0]heptane-1-carboxamide |
InChI |
InChI=1S/C7H11NO2/c8-6(9)7-4-2-1-3-5(7)10-7/h5H,1-4H2,(H2,8,9) |
InChI Key |
DKMZORPVKNLSJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)O2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation via Iodolactonization
The bicyclic core is frequently constructed through iodolactonization of cyclohexene precursors. A representative protocol involves:
- Substrate Activation : Cyclohexene-1-carboxylic acid undergoes iodination in dichloromethane with iodine (500 g), potassium iodide (350 g), and sodium bicarbonate (200 g) at 0–25°C for 2 hours.
- Lactone Formation : Intramolecular cyclization produces 4-iodo-3-cyclohexanecarboxylic acid lactone in 92% yield.
- Ring-Opening Aminolysis : Treatment with aqueous ammonia (25 mL) and ethanol at 30°C for 8 hours converts the lactone to the carboxamide.
Critical Parameters :
- Temperature control during iodination prevents polyhalogenation.
- Ammonia concentration directly impacts amidation efficiency.
Enzymatic Resolution for Stereochemical Control
Enzyme-mediated processes resolve racemic mixtures of bicyclic intermediates. For ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate:
- Catalyst : Alkaline protease (2.5 g per 50 g substrate).
- Solvent System : Phosphate buffer (pH 7.2) and methyl tert-butyl ether (1:3 v/v).
- Conditions : 25°C for 48 hours, achieving 40% yield and 99.2% diastereomeric excess.
Mechanistic Insight :
Enzymes selectively hydrolyze the (1S,3R,6R)-isomer, leaving the desired (1S,3S,6R)-configuration intact.
Industrial Production Methods
Continuous Flow Synthesis
Large-scale manufacturing leverages flow chemistry:
| Parameter | Value |
|---|---|
| Reactor Type | Microtubular (ID 1.0 mm) |
| Residence Time | 8.5 minutes |
| Throughput | 12 kg/day |
| Purity | >99.5% |
Advantages :
Solvent Recovery Systems
Closed-loop systems reclaim methyl tert-butyl ether (MTBE):
- Distillation Efficiency : 98% MTBE recovery per batch.
- Cost Reduction : Lowers solvent expenses by 62% compared to batch processes.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Iodolactonization | 92 | 99.2 | High | $$ |
| Enzymatic Resolution | 40 | 99.5 | Moderate | $$$$ |
| Diels-Alder | 78 | 97.5 | Low | $$ |
Trade-offs :
- Enzymatic methods offer superior stereocontrol but require expensive biocatalysts.
- Flow systems enable scalability but demand significant capital investment.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[4.1.0]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Oxabicyclo[4.1.0]heptane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to estrogen receptors (ERα), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR), demonstrating high binding affinities . These interactions can modulate various cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
7-Oxabicyclo[4.1.0]heptane-3-carboxylic Acid and Derivatives
- 3-Carboxylic Acid (): The free acid form (CAS 2386-87-0) has been studied in epoxy resin systems and VOC emissions.
- 7-Oxabicyclo[4.1.0]hept-3-ylmethyl Acrylate (): This acrylate derivative (CAS 64630-63-3) has a molecular weight of 182.22 and poses risks of skin/eye irritation (H315, H319) and respiratory irritation (H335) .
Phenyl and Alkyl Substituents
- 1-Methyl-3-(1-methylethenyl) Derivative (): This compound (CAS 114421-39-5) has a molecular formula of C10H16O and a boiling point of 193.4°C (predicted). Its isoprenoid-like structure may influence volatility and reactivity .
Biodegradability and Environmental Impact
Physicochemical Properties
The carboxamide’s lower molecular weight compared to esters suggests higher solubility in polar solvents, while bicyclic strain may affect thermal stability.
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of 7-Oxabicyclo[4.1.0]heptane-1-carboxamide?
- Methodological Answer : The compound's bicyclic framework (7-oxabicyclo[4.1.0]heptane) contains an epoxide ring fused to a cyclohexane system, with a carboxamide substituent at position 1. Key properties include molecular weight (calculated as 155.17 g/mol for C₈H₁₃NO₂), stereochemistry, and solubility. For precise characterization, use spectroscopic techniques (e.g., NMR for epoxide ring confirmation , IR for carboxamide C=O stretch) and chromatographic methods (HPLC for purity assessment). Refer to NIST data for analogous bicyclic epoxides to infer reactivity .
Q. How can synthetic routes for this compound be optimized?
- Methodological Answer : Start with cyclohexene epoxide (CAS 286-20-4 ) as a precursor. Introduce the carboxamide group via nucleophilic ring-opening with an amine, followed by oxidation or coupling reactions (e.g., using EDCI/HOBt for amide bond formation). Monitor reaction progress via TLC and optimize solvent systems (polar aprotic solvents like DMF enhance epoxide reactivity). Validate intermediates using LC-MS and compare retention times with reference standards from pharmacopeial guidelines .
Advanced Research Questions
Q. How do stereochemical variations in this compound affect its biological activity?
- Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., Sharpless epoxidation ) or resolve racemic mixtures using chiral HPLC columns. Test activity in enzyme inhibition assays (e.g., cyclooxygenase or cytochrome P450 isoforms) to correlate stereochemistry with potency. Use molecular docking studies to analyze binding interactions, referencing structural analogs like β-lactam bicyclic compounds .
Q. What analytical strategies resolve contradictions in reported spectral data for bicyclic carboxamides?
- Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Perform deuterium exchange experiments to identify exchangeable protons (e.g., NH in carboxamide). Cross-validate using 2D NMR (COSY, HSQC) and compare with computational predictions (DFT-based chemical shift calculations). Review pharmacopeial impurity profiles to rule out byproducts .
Q. How does the epoxide ring in this compound influence its reactivity in nucleophilic environments?
- Methodological Answer : The strained epoxide ring undergoes nucleophilic attack at the less substituted carbon (Bürgi-Dunitz trajectory). Investigate regioselectivity using model nucleophiles (e.g., thiols or amines) under varying pH conditions. Monitor kinetics via stopped-flow UV-Vis spectroscopy and analyze products via GC-MS. Compare results with analogous compounds like carvone epoxide (CAS 18383-50-1 ) to identify trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
